molecular formula C8H18Cl2N2 B3029371 (R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride CAS No. 634922-12-6

(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride

Cat. No.: B3029371
CAS No.: 634922-12-6
M. Wt: 213.15
InChI Key: QZVLTIYFENRBIK-YCBDHFTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride (CAS 634922-12-6) is a chiral, bicyclic diamine scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate and privileged structure for designing novel bioactive molecules. Its primary research value lies in the development of receptor-targeted therapeutics. One prominent application is in the field of neuroscience, where this scaffold has been utilized in the design of potent mu-opioid receptor antagonists. Compounds based on this structure have demonstrated high binding affinity (K i = 0.47 nM for the mu-opioid receptor) and potent in vitro antagonist activity (IC 50 = 1.8 nM), showing improved selectivity profiles over delta- and kappa-opioid receptors . This makes it a valuable chemical tool for probing opioid receptor function and developing potential treatments for substance use disorders or pain management. Furthermore, structurally related octahydropyridopyrazine cores have been investigated as Inhibitor of Apoptosis Proteins (IAP) antagonists in oncology research . These tri-cyclic compounds, designed through structural optimization, exhibit potent growth inhibition in cancer cell lines such as MDA-MB-231 and demonstrate improved metabolic stability, making them promising candidates for cancer therapy development . The compound is supplied as a high-purity (>97%) solid. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H/t8-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVLTIYFENRBIK-YCBDHFTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNCC2C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCNC[C@H]2C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857192
Record name (9aR)-Octahydro-2H-pyrido[1,2-a]pyrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634922-12-6
Record name (9aR)-Octahydro-2H-pyrido[1,2-a]pyrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9aR)-octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of ®-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride may involve optimized flow chemistry techniques. For instance, a transition metal-free synthesis using lithium bis(trimethylsilyl)amide (LiHMDS) as a base has been developed to improve the efficiency and scalability of the process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen atoms in the pyrazine ring participate in alkylation and acylation reactions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of sodium hydride (NaH) to form N-alkylated derivatives.

  • Acylation : Acetyl chloride or acetic anhydride introduces acyl groups at the nitrogen sites under basic conditions (e.g., triethylamine).

Table 1: Representative Nucleophilic Substitutions

Reaction TypeReagentConditionsProductYield (%)
AlkylationMethyl iodideNaH, DMF, 0–25°CN-Methylated derivative85–92
AcylationAcetyl chlorideEt₃N, CH₂Cl₂, rtN-Acetylated derivative78–84

Oxidation Reactions

Atmospheric oxygen and hydrogen peroxide (H₂O₂) oxidize the dihydrochloride form. In one study, oxidation under acidic conditions converted the compound into a pyridine N-oxide derivative. The stereochemistry (R-configuration) influences reaction rates and product stability .

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups introduced via prior acylation steps. For instance, reduction of N-acetylated derivatives regenerates the primary amine while retaining the bicyclic core.

Electrophilic Additions

The compound reacts with electrophiles such as POCl₃ in Gould–Jacobs-type reactions, forming chlorinated derivatives. This is critical for synthesizing pharmacologically active analogs .

Key Mechanistic Insight :

  • POCl₃ facilitates cyclization by activating carbonyl intermediates, leading to 4-chloro-substituted pyrazolopyridines .

  • Air exposure is sometimes required for spontaneous oxidation during ring closure .

Cyclization and Ring Expansion

Under reflux with SOCl₂ or POCl₃, the compound undergoes cyclization to form fused heterocycles. For example:

  • Reaction with diethyl 2-(ethoxymethylene)malonate yields pyrazolo[3,4-b]pyridine derivatives .

Table 2: Cyclization Reactions

ReagentTemperature (°C)ProductApplication
POCl₃100–1104-Chloro-pyrazolopyridineAnticancer drug intermediates
SOCl₂160Fused tricyclic derivativesNeurological drug candidates

Stereochemical Influence on Reactivity

The (R)-enantiomer exhibits distinct reactivity compared to its (S)-counterpart in asymmetric syntheses. For instance:

  • (R)-configuration enhances selectivity in Michael addition reactions due to steric effects.

  • Chiral HPLC analysis confirms enantiomeric purity (>98% ee) in derivatives .

Scientific Research Applications

Chemistry

(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride serves as a versatile building block in organic synthesis, particularly in the creation of various heterocyclic compounds. Its chemical reactivity allows for nucleophilic substitutions and electrophilic additions, making it valuable in synthetic pathways for complex molecules .

Biology

The compound has been studied for its diverse biological activities:

  • Neuroprotective Effects : It acts as an acetylcholinesterase inhibitor, enhancing cholinergic transmission in the brain. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
  • Antimicrobial Properties : Research indicates that it exhibits activity against various bacterial strains, potentially disrupting microbial cell membranes or inhibiting essential metabolic processes .
  • Anticancer Potential : Preliminary studies have shown cytotoxic effects against different cancer cell lines, indicating its potential as an anticancer agent .

Medicine

The compound is being investigated as a candidate for drug development due to its pharmacological properties:

  • Dopamine Receptor Modulation : It has been identified as a ligand for dopamine receptor subtypes, particularly the D4 receptor, which is implicated in the treatment of disorders related to the dopamine system .
  • Potential Drug Candidate : Its unique properties make it a candidate for developing treatments for conditions such as tuberculosis and other infectious diseases .

Uniqueness

This compound is distinguished by its specific bicyclic structure and stereochemistry, which impart unique chemical and biological properties compared to similar compounds .

Case Studies and Research Findings

Several studies have explored the potential applications of this compound:

  • Neuroprotection in Alzheimer's Disease Models : A study demonstrated that this compound improved cognitive function in animal models by inhibiting AChE activity .
  • Antimicrobial Activity Assessment : In vitro assays revealed significant antibacterial activity against Gram-positive bacteria, suggesting potential use in developing new antibiotics .
  • Cytotoxicity Against Cancer Cell Lines : Research indicated that the compound exhibited dose-dependent cytotoxic effects on various cancer cell lines, warranting further investigation into its mechanisms and therapeutic potential .

Mechanism of Action

The mechanism of action of ®-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Activity: Opioid Receptor Antagonists

(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride belongs to a class of μ-opioid receptor (MOR) antagonists. Key comparisons include:

Table 1: Opioid Receptor Binding Affinities of Pyrido-Pyrazine Derivatives
Compound Ki (nM) μ Ki (nM) κ Ki (nM) δ Ke (nM) μ Functional Activity Reference
Compound 9 (NH-substituted) 3.6 18 89 1.1 MOR antagonist
Compound 10 (N-3-chlorobenzyl) 0.47 16 57 1.8 MOR antagonist
JDTic (Benchmark) 0.24 0.25 0.33 KOR antagonist
  • Key Findings :
    • Compound 10, an N-3-chlorobenzyl derivative, exhibits superior μ-opioid receptor affinity (Ki = 0.47 nM) compared to Compound 9 (Ki = 3.6 nM), demonstrating the impact of aromatic substituents on binding .
    • Both compounds show selectivity for MOR over κ (KOR) and δ (DOR) receptors, making them promising candidates for addiction treatment .

Stereochemical and Structural Analogues

(S)-Octahydro-2H-pyrido[1,2-a]pyrazine
  • Structure : The (S)-enantiomer differs in stereochemistry at the bicyclic core.
  • Properties :
    • Molecular weight: 176.69 g/mol (hydrochloride form) .
    • Synthesized via LiAlH₄ reduction of carbonyl intermediates, yielding a colorless oil with distinct NMR profiles (δ = +4° in MeOH) .
  • Activity : Exhibits lower MOR antagonism compared to the (R)-form, highlighting enantioselectivity in receptor interactions .
3-Isopropylhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione
  • Source : Naturally produced by Rhodococcus sp. VLD-10 .
  • Activity: Antimicrobial: MIC values of 2–8 µg/mL against Bacillus subtilis and Escherichia coli . No significant opioid receptor activity reported, indicating functional divergence due to the isopropyl and dione groups .
Table 2: Physicochemical Comparison of Pyrido-Pyrazine Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Role Reference
This compound C₈H₁₈Cl₂N₂ 213.15 Dihydrochloride, bicyclic amine MOR antagonist
(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride C₇H₁₆Cl₂N₂ 199.12 Pyrrolo-pyrazine core Dopamine receptor ligand
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride C₇H₁₆Cl₂N₂ 199.12 Diazabicyclo structure Autoimmune disease therapy

Biological Activity

(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and as a pharmacological agent. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

  • Chemical Formula : C8H16N2·2HCl
  • Molecular Weight : 195.14 g/mol
  • Structure : The compound features a bicyclic structure that is characteristic of pyrido[1,2-a]pyrazines.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Neuroprotective Effects : Studies have shown that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and protecting neuronal cells from damage .
  • Receptor Interaction : The compound acts as a ligand for various receptors, including dopamine receptor subtypes. Its interaction with these receptors suggests potential applications in treating disorders related to the dopamine system .
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within biological systems:

  • Enzyme Modulation : The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. This interaction is crucial for understanding its pharmacological applications .
  • Kinase Inhibition : Some derivatives of pyrido[1,2-a]pyrazines have shown activity against kinases, suggesting that this compound may influence signaling pathways involved in cell growth and differentiation .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

Reaction TypeReagents UsedConditions
OxidationHydrogen peroxideAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionAlkyl halidesPresence of sodium hydride

These methods allow for the production of the compound with varying degrees of purity and yield depending on specific conditions employed .

Neuroprotective Studies

Research has demonstrated the potential neuroprotective effects of this compound in various models:

  • A study evaluated its effects on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and preservation of cell viability compared to untreated controls .

Pharmacological Evaluations

In pharmacological evaluations, this compound has shown promising results as follows:

  • μ-opioid Receptor Antagonism : It was found to exhibit potent antagonistic activity at μ-opioid receptors with an IC50 value of 0.54 nM, indicating potential applications in pain management .

Antimicrobial Activity

Initial investigations into the antimicrobial properties revealed that the compound could inhibit the growth of certain bacterial strains. Further studies are required to quantify its efficacy and mechanism of action against microbial pathogens .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (R)-octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride?

  • Answer: Synthesis often involves palladium-catalyzed cross-coupling reactions, double cyclization strategies, and modular assembly of heterocyclic cores. For example, pyrrolo[1,2-a]pyrazine derivatives can be synthesized via combinatorial approaches using TFA/DMSO or DBSA/toluene systems to optimize yields (e.g., 60–95%) . Key intermediates like benzo[d]imidazole hybrids are constructed via regioselective condensation with o-phenylenediamines, validated by X-ray crystallography .

Q. Which analytical techniques are essential for structural characterization of this compound?

  • Answer: X-ray crystallography (for unambiguous stereochemical assignment), 1^1H/13^13C NMR (to confirm proton environments and carbon frameworks), and LC-MS (for purity and molecular weight verification) are critical. For example, regioisomers of hybrid scaffolds were resolved using X-ray diffraction (CCDC: 1919367) , while LC-MS confirmed oxazolo[4,5-d]pyrimidine derivatives .

Q. How does the pyrrolo[1,2-a]pyrazine core influence pharmacological activity?

  • Answer: The fused bicyclic system enhances binding to biological targets via π-π stacking and hydrogen bonding. Modifications at the N-3 position (e.g., chlorobenzyl groups) significantly improve μ-opioid receptor affinity (Ki = 0.47 nM) compared to unsubstituted analogs (Ki = 3.6 nM) . Substituent polarity and steric bulk also modulate selectivity across κ- and δ-opioid receptors .

Advanced Research Questions

Q. How can enantioselectivity be achieved in synthesizing (R)-octahydro-1H-pyrido[1,2-a]pyrazine derivatives?

  • Answer: Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts with chiral ligands (e.g., phosphine-oxazoline systems) yields enantiomerically enriched products (up to 95% ee). Cesium carbonate is critical to suppress racemization and enhance conversion rates . This method avoids traditional resolution techniques, streamlining access to stereochemically pure intermediates .

Q. What in vitro assays are used to evaluate biological activity, and how are data discrepancies addressed?

  • Answer:

  • Functional assays: [35^{35}S]GTPγS binding assays quantify μ-opioid receptor agonism (Ke values) .
  • Anti-inflammatory models: Hybrid derivatives are screened in LPS-induced sepsis models to assess cytokine suppression (e.g., TNF-α, IL-6) .
  • Addressing discrepancies: Variations in Ki/Ke values (e.g., μ-opioid receptor Ke = 1.1–1.8 nM ) may arise from assay conditions (e.g., GTPγS concentration, cell membrane preparation). Normalization to reference ligands and stringent purity controls (e.g., ≥98.5% by HPLC ) mitigate inconsistencies.

Q. What structural modifications enhance metabolic stability without compromising receptor affinity?

  • Answer:

  • Bioisosteric replacement: Substituting methylene with NH (e.g., compound 9 ) retains μ-opioid affinity (Ki = 3.6 nM) while improving solubility.
  • N-alkylation: Adding hydrophobic groups (e.g., 3-chlorobenzyl) enhances metabolic resistance by reducing CYP450 oxidation .
  • Heteroatom insertion: Fluorine or chlorine at aromatic positions improves pharmacokinetic profiles by lowering clearance rates .

Q. How do researchers resolve contradictions in pharmacological data across studies?

  • Answer: Discrepancies in receptor binding (e.g., δ-opioid Ki = 57–89 nM ) are analyzed through:

  • Assay standardization: Cross-validation using reference compounds (e.g., DAMGO for μ-receptors).
  • Computational modeling: Docking studies to identify conformational changes in receptor-ligand interactions.
  • Batch variability: Rigorous quality control of intermediates (e.g., dihydrochloride salt purity ) ensures reproducibility.

Methodological Guidance

Q. What strategies optimize regioselectivity in hybrid scaffold synthesis?

  • Answer:

  • Solvent systems: TFA/DMSO favors electrophilic acetylation, while DBSA/toluene enhances nucleophilic substitution .
  • Catalytic additives: Pd(OAc)2_2 with Xantphos improves direct heteroarylation yields (e.g., 8a–8g: 70–92% ).
  • Temperature control: Low-temperature cyclization (0–5°C) minimizes side reactions in imidazo[1,2-a]pyrazine formation .

Q. How to design SAR studies for pyrrolo[1,2-a]pyrazine derivatives?

  • Answer:

  • Core modifications: Compare activity of hexahydro- vs. octahydro-pyrazines to assess ring saturation effects .
  • Substituent libraries: Synthesize analogs with varying N-alkyl chains (e.g., ethyl, propyl) and aryl groups (e.g., 2,4-dichlorophenyl ).
  • Functional assays: Prioritize compounds with sub-nM Ki values in GTPγS assays for in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
Reactant of Route 2
(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.